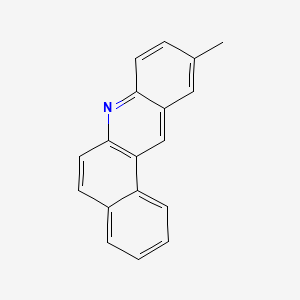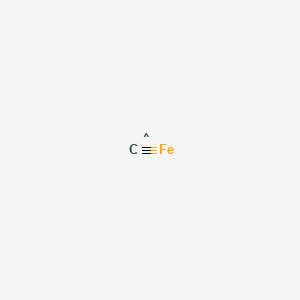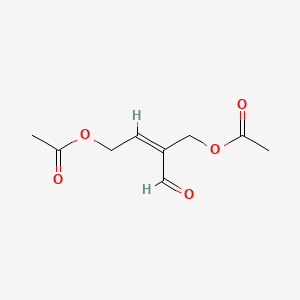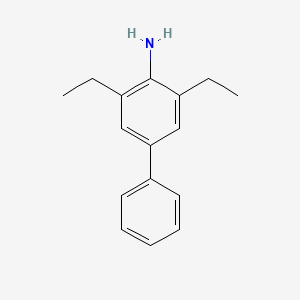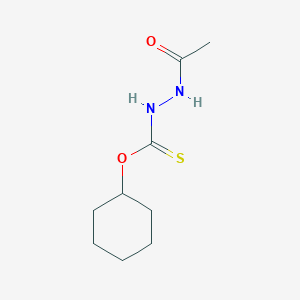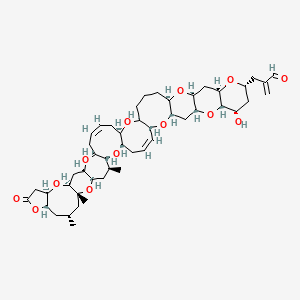![molecular formula C48H60FeN4O4S B15176842 iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one CAS No. 9035-42-1](/img/structure/B15176842.png)
iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with iron(2+), which plays a crucial role in various biological and chemical processes. The porphyrin ring is a common motif in many biologically significant molecules, such as heme, which is essential for oxygen transport in blood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Side Chains: The side chains, including the 3,8,12-trimethyl and 1-(2-methyl-3-oxopentyl)sulfanylethyl groups, are introduced through various alkylation and acylation reactions.
Metalation: The final step involves the coordination of iron(2+) to the porphyrin ring, which can be achieved by reacting the porphyrin with an iron(2+) salt, such as iron(2+) chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Bulk Synthesis of Porphyrin Precursors: Using high-throughput methods to produce large quantities of porphyrin precursors.
Automated Metalation: Employing automated systems to coordinate iron(2+) with the porphyrin ring efficiently.
Purification and Quality Control: Utilizing chromatography and spectroscopic techniques to purify the compound and verify its structure.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+), altering the compound’s reactivity and properties.
Reduction: The compound can also undergo reduction reactions, particularly in biological systems where it participates in electron transfer processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(2+) center.
Reducing Agents: Sodium borohydride or other mild reducing agents can reduce the iron(3+) center back to iron(2+).
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions on the porphyrin ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) center typically results in iron(3+)-containing compounds, while substitution reactions can yield a variety of porphyrin derivatives with different functional groups.
Applications De Recherche Scientifique
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and coordination chemistry of porphyrins.
Biology: Investigated for its role in mimicking heme-containing proteins and enzymes.
Medicine: Explored for potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one involves its ability to coordinate with various substrates and participate in electron transfer reactions. The iron(2+) center can undergo redox reactions, facilitating the transfer of electrons in biological and chemical systems. The porphyrin ring provides a stable framework that supports these reactions, making the compound an effective catalyst and electron carrier.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron(2+) that plays a crucial role in oxygen transport and electron transfer in biological systems.
Chlorophyll: A magnesium-containing porphyrin that is essential for photosynthesis in plants.
Cobalamin (Vitamin B12): A cobalt-containing porphyrin that is important for various enzymatic reactions in the body.
Uniqueness
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one is unique due to its specific side chains and the presence of the iron(2+) center. These features confer distinct electronic and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
9035-42-1 |
|---|---|
Formule moléculaire |
C48H60FeN4O4S |
Poids moléculaire |
844.9 g/mol |
Nom IUPAC |
iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one |
InChI |
InChI=1S/C48H60N4O4S.Fe/c1-12-45(55)26(3)14-15-27(4)47-32(9)40-23-44-48(34(11)57-25-28(5)46(56)13-2)33(10)39(52-44)22-38-31(8)37(19-17-30(7)54)42(50-38)24-41-35(18-16-29(6)53)20-36(49-41)21-43(47)51-40;/h20-24,26-28,34H,12-19,25H2,1-11H3;/q-2;+2 |
Clé InChI |
MPWBLDFMYXYCSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)CCC(C)C1=C(C2=NC1=CC3=CC(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(C)SCC(C)C(=O)CC)C)C)CCC(=O)C)CCC(=O)C)C.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
